(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1416444-68-2
VCID: VC2943142
InChI: InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1
SMILES: CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol

(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

CAS No.: 1416444-68-2

Cat. No.: VC2943142

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate - 1416444-68-2

Specification

CAS No. 1416444-68-2
Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
IUPAC Name tert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Standard InChI InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1
Standard InChI Key KKFSVQAEKAPAJT-SECBINFHSA-N
Isomeric SMILES CC1(CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C)C
SMILES CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C
Canonical SMILES CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is an organic compound classified as a morpholine derivative with multiple functional groups. It is identified by the CAS number 1416444-68-2 . The compound features a morpholine ring as its core structure with several key substituents that define its chemical behavior and potential applications. This particular compound possesses the R configuration at the 6-position, indicating a specific three-dimensional arrangement that is essential for its biological activity .

Chemical Properties

PropertyValueSource
CAS Number1416444-68-2
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
IUPAC Nametert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Physical AppearanceLight yellow to yellow-brown liquid
Storage ConditionNormal temperature
Transport Condition2-8°C

Structural Nomenclature

The compound has several synonyms in scientific literature, including:

  • (R)-TERT-BUTYL 6-(HYDROXYMETHYL)-2,2-DIMETHYLMORPHOLINE-4-CARBOXYLATE

  • TERT-BUTYL (6R)-6-(HYDROXYMETHYL)-2,2-DIMETHYLMORPHOLINE-4-CARBOXYLATE

  • 4-Morpholinecarboxylic acid, 6-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (6R)-

  • tert-Butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

These nomenclature variations all describe the same chemical entity, with different systems prioritizing different structural features.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves multiple steps from readily available precursors. The stereochemistry at the 6-position is crucial, requiring stereoselective synthetic methods to ensure the correct configuration. These approaches often employ chiral starting materials or catalysts to control the stereochemical outcome of key reactions.

Industrial Production

Industrial production of this compound may utilize large-scale reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The optimization of reaction conditions, including temperature, pressure, solvent systems, and catalyst loadings, is essential for achieving high yields and purities. Quality control measures are implemented to ensure consistent stereochemical purity, which is critical for applications in pharmaceutical research.

Reaction Conditions

A key synthesis route for morpholine derivatives similar to (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate may involve reagents such as di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) . While this specific reaction example describes a related compound, the principles can be applied to the synthesis of our target molecule, with appropriate modifications to achieve the desired stereochemistry.

Reaction TypeReagentsConditionsNotes
Mitsunobu ReactionDIAD, triphenylphosphineIn THF, 20°C, 5h, inert atmosphereUsed for related morpholine derivatives
Protection StrategiesBoc anhydrideMild conditionsFor nitrogen protection
Stereoselective ReductionChiral reducing agentsLow temperatureTo establish R configuration
Final DeprotectionAcid or base hydrolysisControlled conditionsTo reveal final functional groups

Mechanisms of Action and Molecular Interactions

Binding Interactions

The mechanism of action for (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves interactions with enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites of target proteins, while the morpholine ring provides structural stability. These interactions are critical for the compound's biological activities and determine its specificity for particular targets.

Stereochemical Importance

The R configuration at the 6-position is likely crucial for proper spatial orientation of the hydroxymethyl group and optimal interactions with biological targets. This stereochemical feature ensures that the compound can adopt the correct three-dimensional conformation required for activity, distinguishing it from other stereoisomers that may have different or reduced activities.

Comparative Analysis with Related Compounds

Stereoisomeric Comparisons

Similar compounds, such as (S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate, share similar structural features with the R isomer but may exhibit different biological activities due to the altered stereochemistry. Comparative studies of these stereoisomers can provide valuable insights into the importance of three-dimensional structure for specific biological targets and guide the development of more selective compounds.

Structural Analogues

Other morpholine derivatives with variations in substitution patterns can be compared to (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate to establish structure-activity relationships. Compounds such as rel-(2S,6R)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate and (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate offer useful comparisons, though they differ in key structural elements.

CompoundKey Structural DifferencesPotential Impact on Activity
(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylateReference compoundBaseline activity
(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylateOpposite stereochemistry at C-6Potentially altered receptor binding
rel-(2S,6R)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylateMethyl instead of hydroxymethyl at C-6Reduced hydrogen bonding capability
(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylateHydroxymethyl at C-2 instead of C-6Different spatial orientation of hydrogen bonding groups

Functional Group Modifications

The hydroxymethyl group in (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate can be modified to create derivatives with potentially enhanced properties. Modifications might include esterification, etherification, or oxidation to aldehydes or carboxylic acids. Each modification would alter the compound's physicochemical properties and potentially its biological activities, providing opportunities for optimization.

Research Applications and Future Directions

Current Research Status

As of April 2025, (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is primarily being investigated for its antimicrobial properties and potential applications in medicinal chemistry. The compound serves as a valuable building block for the synthesis of more complex molecules with targeted biological activities. Its well-defined stereochemistry and functional group pattern make it suitable for structure-based drug design approaches.

Synthetic Methodology Advancements

Improvements in the synthetic methodology for preparing (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate could focus on more efficient stereoselective approaches, greener reaction conditions, and scalable processes suitable for industrial applications. Continuous flow chemistry and biocatalytic approaches represent promising avenues for more sustainable production of this valuable compound.

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